molecular formula C8H10N2O3 B12840812 (2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid

(2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid

Cat. No.: B12840812
M. Wt: 182.18 g/mol
InChI Key: INRYMZVFTGJQJH-NKWVEPMBSA-N
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Description

(2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid is a chiral amino acid derivative that features a pyridine ring attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid typically involves multi-step organic synthesis. One common approach is the asymmetric synthesis starting from a chiral precursor. The reaction conditions often include the use of protecting groups to ensure the selectivity of the reactions. For example, the use of tert-butyl groups can be employed to protect the amino and hydroxyl functionalities during the synthesis .

Industrial Production Methods

Industrial production methods for this compound may involve the use of biocatalytic processes, where enzymes are used to catalyze the reactions under mild conditions. This approach can be advantageous due to its high selectivity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the pyridine ring can yield a piperidine derivative .

Scientific Research Applications

(2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking the substrate binding or altering the enzyme’s conformation. The pathways involved in its mechanism of action depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-Amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid: Similar structure but with the pyridine ring attached at a different position.

    (2S,3S)-2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid: Another positional isomer with the pyridine ring attached at the 4-position.

Uniqueness

The uniqueness of (2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid lies in its specific structural configuration, which can result in different biological activities and chemical reactivity compared to its positional isomers. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

(2S,3S)-2-amino-3-hydroxy-3-pyridin-2-ylpropanoic acid

InChI

InChI=1S/C8H10N2O3/c9-6(8(12)13)7(11)5-3-1-2-4-10-5/h1-4,6-7,11H,9H2,(H,12,13)/t6-,7+/m0/s1

InChI Key

INRYMZVFTGJQJH-NKWVEPMBSA-N

Isomeric SMILES

C1=CC=NC(=C1)[C@H]([C@@H](C(=O)O)N)O

Canonical SMILES

C1=CC=NC(=C1)C(C(C(=O)O)N)O

Origin of Product

United States

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